3-(2-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN3O4 and its molecular weight is 423.85. The purity is usually 95%.
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Biological Activity
The compound 3-(2-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide (CAS Number: 953015-44-6) is a complex organic molecule belonging to the class of isoxazole carboxamides. Its unique structural features, including a chlorophenyl moiety and methoxyphenyl substituent, suggest significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is C22H18ClN3O4, with a molecular weight of approximately 423.8 g/mol. The structure includes two isoxazole rings, which are known for their diverse biological activities. The presence of functional groups such as the chlorophenyl and methoxyphenyl enhances its pharmacological potential.
Feature | Details |
---|---|
CAS Number | 953015-44-6 |
Molecular Formula | C22H18ClN3O4 |
Molecular Weight | 423.8 g/mol |
Biological Activity Overview
Research indicates that compounds containing isoxazole rings, including derivatives like the target compound, exhibit a range of biological activities such as:
- Antitumor Activity : Isoxazole derivatives have shown promising results in inhibiting various cancer cell lines. For example, studies have indicated that isoxazoles can inhibit key pathways involved in tumor growth and proliferation, particularly through targeting kinases such as BRAF(V600E) and EGFR .
- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
- Antimicrobial Effects : Preliminary studies suggest that isoxazole derivatives can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Antitumor Activity
A study conducted on various isoxazole derivatives demonstrated that certain modifications to the isoxazole ring enhance antitumor efficacy. The compound's structure allows it to interact with specific targets involved in cancer progression, leading to decreased cell viability in vitro.
Anti-inflammatory Effects
In vitro assays showed that the compound significantly reduced nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where the compound modulates inflammatory responses, potentially making it useful for treating inflammatory diseases .
Antimicrobial Activity
Research evaluating the antimicrobial properties of similar isoxazole compounds has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). Key findings include:
- Chlorophenyl Group : The presence of the chlorophenyl moiety contributes significantly to the compound's lipophilicity and ability to penetrate biological membranes.
- Methoxyphenyl Substituent : This group enhances binding affinity to biological targets, increasing the overall potency of the compound against cancer cells and pathogens.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4/c1-13-20(21(26-29-13)17-5-3-4-6-18(17)23)22(27)24-12-15-11-19(30-25-15)14-7-9-16(28-2)10-8-14/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIZTPLOGRPDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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